molecular formula C9H5BrClFN2S B14774894 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine

5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine

Cat. No.: B14774894
M. Wt: 307.57 g/mol
InChI Key: CNQQARVSQLJIJG-UHFFFAOYSA-N
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Description

5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a thiazole ring. The unique combination of these halogens and the thiazole structure imparts specific chemical and biological properties to the compound .

Preparation Methods

The synthesis of 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring.

    Thiazole Formation: Cyclization reaction to form the thiazole ring.

    Amine Introduction: Introduction of the amine group to the thiazole ring.

The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar compounds to 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine include other halogenated thiazole derivatives. Some examples are:

  • 5-(3-Bromo-2-chloro-6-fluorophenyl)thiazol-2-amine
  • 5-(3-Fluorophenyl)thiazol-2-amine
  • 5-(3-Bromo-6-methoxy-2-methylphenyl)thiazol-2-amine

These compounds share similar structural features but differ in the specific halogen or functional groups attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H5BrClFN2S

Molecular Weight

307.57 g/mol

IUPAC Name

5-(3-bromo-6-chloro-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5BrClFN2S/c10-4-1-2-5(11)7(8(4)12)6-3-14-9(13)15-6/h1-3H,(H2,13,14)

InChI Key

CNQQARVSQLJIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CN=C(S2)N)F)Br

Origin of Product

United States

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